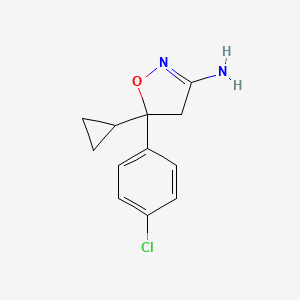
N-hydroxy-2-naphthimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-naphthimidoyl chloride is a chemical compound with the molecular formula C11H8ClNO. It is known for its role in various organic synthesis reactions, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an imidoyl chloride group, which is a functional group containing a carbon-nitrogen double bond and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-2-naphthimidoyl chloride can be synthesized through a regio- and stereoselective [3 + 2]-cycloaddition reaction. This involves the reaction of exo-glucal with a nitrile oxide generated in situ from this compound and triethylamine . Another method involves the condensation of amines with 1-hydroxy-2-naphthoic acid using N,N’-dicyclohexylcarbodiimide, which produces the amide in high yield under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ the same reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The chlorine atom in the imidoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, nitrile oxides, and various amines. The conditions for these reactions often involve mild temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include spirocyclic compounds, amides, and other heterocyclic structures. These products are valuable in various fields of chemistry and biology .
Scientific Research Applications
N-hydroxy-2-naphthimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-hydroxy-2-naphthimidoyl chloride involves its ability to participate in cycloaddition reactions, forming spirocyclic structures. These reactions are facilitated by the presence of the nitrile oxide intermediate, which reacts with various nucleophiles to form the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-2-naphthimidoyl chloride include:
1-Naphthalenecarboximidoyl chloride, N-hydroxy-: This compound has a similar structure but differs in the position of the functional groups.
2-Naphthalenecarboximidoyl chloride, N-hydroxy-: Another closely related compound with slight variations in the molecular structure.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form spirocyclic compounds through cycloaddition reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
N-hydroxynaphthalene-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMQNSRCRZGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
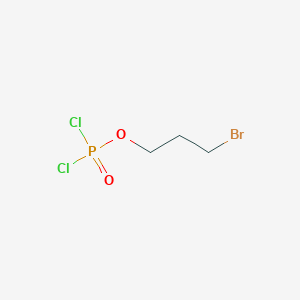
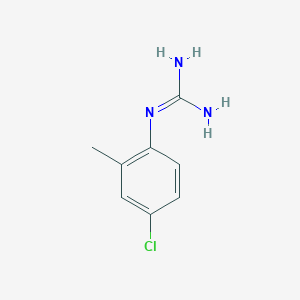
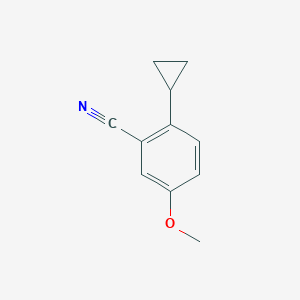
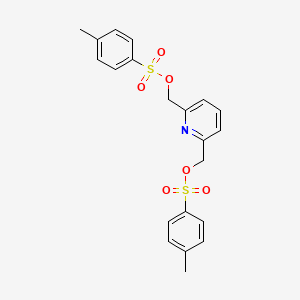
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)

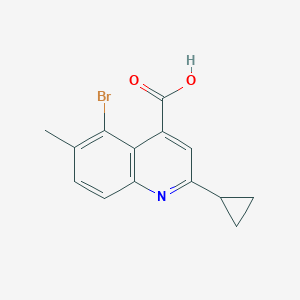
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)

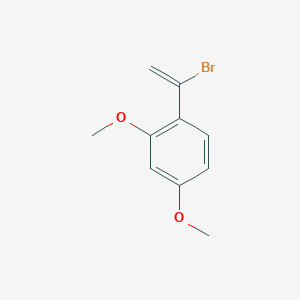
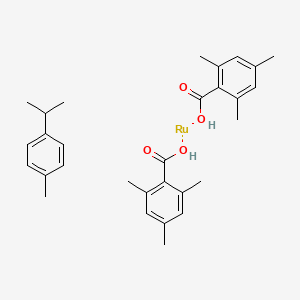
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

